molecular formula C12H13NO4 B554594 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid CAS No. 84677-06-5

1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid

Cat. No.: B554594
CAS No.: 84677-06-5
M. Wt: 235.24 g/mol
InChI Key: KHINKCGJKZSHAJ-UHFFFAOYSA-N
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Description

1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid, commonly referred to as Cbz-cyclopropanealanine, is a synthetic amino acid derivative notable for its unique cyclopropane structure and the presence of a benzyloxycarbonyl (Cbz) protecting group. This compound has garnered interest in medicinal chemistry and synthetic biology due to its potential biological activities and applications.

Molecular Details

  • Molecular Formula : C₁₂H₁₃N₁O₄
  • Molecular Weight : 235.24 g/mol
  • CAS Number : 84677-06-5

The structure features a cyclopropane ring attached to a carboxylic acid moiety, with a benzyloxycarbonyl amino group that serves as a protective group for the amine functionality. The Cbz group can be selectively removed under acidic conditions, allowing for further functionalization of the amine .

Similar Compounds

Compound NameCAS NumberSimilarity Index
(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid2900-20-10.94
(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid42918-86-50.94
(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid78553-51-20.92

The structural uniqueness of Cbz-cyclopropanealanine may enhance its biological activity compared to other similar compounds.

The biological activity of this compound is primarily linked to its role in modulating various biochemical pathways. The Cbz group protects the amine, allowing for selective reactions that can lead to biologically active derivatives.

Ethylene Biosynthesis Modulation

Research has highlighted the compound's potential in plant biology, particularly its role as an ethylene precursor. Ethylene is crucial for regulating plant growth and responses to stressors. Studies indicate that derivatives of cyclopropanecarboxylic acids can enhance plant resilience against pathogens by modulating ethylene biosynthesis, thereby improving defense mechanisms .

Case Studies

  • Plant Stress Resistance : A study explored the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA), closely related to Cbz-cyclopropanealanine, in boosting maize resilience against biotic stressors. The compound was shown to induce a virulence system that enhances plant defenses through ethylene modulation .
  • Synthetic Applications : In synthetic chemistry, the compound's ability to undergo selective reactions makes it valuable for creating complex molecules. Its use in multi-step syntheses illustrates the critical role of protecting groups in organic synthesis, allowing for precise control over chemical transformations.

Spectroscopic Characterization

The characterization of this compound typically involves:

  • Nuclear Magnetic Resonance (NMR) : Confirming structural integrity and purity.
  • Infrared (IR) Spectroscopy : Identifying functional groups and confirming the presence of the Cbz group.

Future Directions

Given its unique structure and biological properties, future research could focus on:

  • Therapeutic Applications : Investigating potential uses in drug development, particularly in targeting specific pathways related to inflammation or cancer.
  • Agricultural Enhancements : Further exploration of its effects on crop resilience and productivity under stress conditions.

Properties

IUPAC Name

1-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-10(15)12(6-7-12)13-11(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHINKCGJKZSHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393934
Record name 1-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84677-06-5
Record name 1-[[(Phenylmethoxy)carbonyl]amino]cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84677-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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